molecular formula C19H18FN3O2S B6558061 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 1040653-46-0

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(2-methoxyphenyl)methyl]acetamide

Número de catálogo: B6558061
Número CAS: 1040653-46-0
Peso molecular: 371.4 g/mol
Clave InChI: BZRVWBIJRGOMJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (IUPAC name: N-[(4-fluorophenyl)methyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide) is a thiazole-containing acetamide derivative with a molecular formula of C₂₀H₁₉FN₄O₃S and a molecular weight of 414.455 g/mol . It features a 4-fluorophenylamino-substituted thiazole core linked to an acetamide group bearing a 2-methoxyphenylmethyl moiety. Its XLogP value of 2.7 indicates moderate lipophilicity, balancing solubility and membrane permeability for drug-like properties.

Propiedades

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-17-5-3-2-4-13(17)11-21-18(24)10-16-12-26-19(23-16)22-15-8-6-14(20)7-9-15/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRVWBIJRGOMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a fluorophenyl group and a thiazolyl group in its structure suggests that it might interact with its targets through hydrogen bonding or pi-stacking.

Pharmacokinetics

The presence of a methoxyphenyl group might enhance its absorption and distribution, while the fluorophenyl group might affect its metabolism and excretion. The impact of these groups on the compound’s bioavailability is currently unknown and would require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of f5382-0581 is currently unavailable.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Mirabegron ()

  • Structure: 2-[2-Amino-1,3-thiazol-4-yl]-N-[4-[2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl]phenyl]acetamide.
  • Key Differences: Contains a hydroxy-phenylethylamino chain instead of the 2-methoxyphenylmethyl group. Lacks the 4-fluorophenyl substitution on the thiazole ring.
  • Implications : Mirabegron is a β3-adrenergic receptor agonist used for overactive bladder. The hydroxy-phenylethyl chain enhances receptor specificity, whereas the target compound’s 2-methoxyphenyl group may favor different target interactions (e.g., GLP1R) .

N-(4-Fluorophenyl)-2-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-thiazol-4-yl]acetamide ()

  • Structure : Dual 4-fluorophenyl groups connected via a thiazole-sulfanyl-acetamide scaffold.
  • Key Differences :
    • Sulfanyl bridge instead of a direct acetamide linkage.
    • Two 4-fluorophenyl groups increase lipophilicity (higher XLogP vs. target compound).
  • Implications : Enhanced lipophilicity may improve membrane penetration but reduce aqueous solubility. The sulfanyl group could introduce metabolic instability compared to the target compound’s stable acetamide bond .

2-[(2Z)-3-Allyl-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]-N-(4-ethoxyphenyl)acetamide ()

  • Structure: Thiazolidinone core with a 2-fluorophenylimino group and 4-ethoxyphenyl acetamide.
  • Key Differences: Thiazolidinone ring (vs. thiazole) introduces conformational rigidity. 2-Fluorophenyl substitution alters electronic effects compared to 4-fluorophenyl.
  • Implications: Thiazolidinones are associated with anti-inflammatory and antimicrobial activities.

N-(4-Methoxyphenyl)-2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide ()

  • Structure : Triazole-sulfanyl-acetamide with a 4-methoxyphenyl group.
  • Key Differences :
    • Triazole ring replaces thiazole, altering hydrogen-bonding capacity.
    • Trifluoromethyl group increases electronegativity and metabolic resistance.
  • Implications : Triazoles often exhibit antiviral or anticancer activity. The trifluoromethyl group may enhance bioavailability but introduce synthetic complexity .

BAY 57-1293 ()

  • Structure : N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide.
  • Key Differences: Sulfamoyl group on thiazole enhances solubility and target affinity.
  • Implications : As a herpes simplex virus helicase-primase inhibitor, BAY 57-1293’s sulfamoyl group is critical for antiviral activity, whereas the target compound’s methoxyphenyl group may prioritize receptor modulation .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight XLogP Biological Activity
Target Compound Thiazole 4-Fluorophenylamino, 2-methoxyphenyl 414.45 2.7 GLP1R modulation (predicted)
Mirabegron Thiazole Hydroxy-phenylethylamino 396.47 2.1 β3-adrenergic agonist
Compound Thiazole-sulfanyl Dual 4-fluorophenyl 445.44 3.5 Undisclosed
Compound Thiazolidinone 2-Fluorophenylimino, 4-ethoxyphenyl 399.43 3.2 Antimicrobial
BAY 57-1293 Thiazole-sulfamoyl Pyridinylphenyl 427.50 3.8 Antiviral

Discussion of Key Findings

  • Structural Flexibility vs. Specificity : The target compound’s thiazole-acetamide scaffold is versatile, but its 4-fluorophenyl and 2-methoxyphenyl groups differentiate it from analogs. For example, Mirabegron’s hydroxy-phenylethyl chain drives β3-adrenergic activity, while the target’s methoxyphenyl group may favor alternative targets like GLP1R .
  • Lipophilicity and Solubility : Compounds with higher XLogP (e.g., , BAY 57-1293) may face solubility challenges, whereas the target compound’s balanced XLogP (2.7) suggests favorable pharmacokinetics.
  • Metabolic Stability : The absence of reactive groups (e.g., azido in ) in the target compound enhances stability compared to click chemistry probes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.